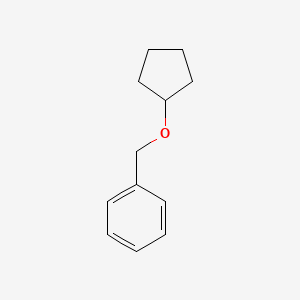

(Cyclopentyloxymethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentyloxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCOUULIMKYHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20521328 | |

| Record name | [(Cyclopentyloxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40843-99-0 | |

| Record name | [(Cyclopentyloxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Cyclopentyloxymethyl Benzene

Elucidation of General Synthetic Approaches for (Cyclopentyloxymethyl)benzene

The formation of the ether linkage in this compound can be achieved through several established methods. The selection of a particular synthetic route depends on factors such as starting material availability, desired yield, and stereochemical requirements. The two most relevant and powerful methods for this transformation are the Williamson ether synthesis, a classic nucleophilic substitution reaction, and the Mitsunobu reaction, a redox-condensation process known for its mild conditions and stereochemical control.

Developed by Alexander Williamson in 1850, this reaction remains one of the most reliable and widely used methods for preparing symmetrical and unsymmetrical ethers. wikipedia.org The synthesis involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group (such as a tosylate) via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The core of the reaction is the backside attack of the alkoxide nucleophile on the electrophilic carbon, displacing the leaving group in a single, concerted step. wikipedia.org

For the synthesis of this compound, two primary reactant combinations are theoretically possible:

Route A: Reaction of a cyclopentoxide salt (e.g., sodium cyclopentoxide) with a benzyl (B1604629) halide (e.g., benzyl bromide).

Route B: Reaction of a benzyloxide salt (e.g., sodium benzyloxide) with a cyclopentyl halide (e.g., cyclopentyl bromide).

The SN2 mechanism heavily favors unhindered electrophiles. masterorganicchemistry.com Consequently, Route A is significantly more efficient. Benzyl bromide is a primary halide that is an excellent substrate for SN2 reactions. youtube.com In contrast, cyclopentyl bromide is a secondary halide, where the SN2 reaction faces strong competition from the E2 (elimination) pathway, especially given that alkoxides are strong bases. masterorganicchemistry.comquimicaorganica.orglibretexts.org This would lead to the formation of cyclopentene (B43876) as a major byproduct, reducing the yield of the desired ether. libretexts.org

The scope of the Williamson ether synthesis is optimal when using primary alkyl halides and unhindered alkoxides. quimicaorganica.org While the alkoxide can be primary, secondary, or tertiary, secondary and tertiary alkyl halides are prone to elimination reactions. masterorganicchemistry.comjk-sci.com Therefore, the preferred pathway for synthesizing this compound involves deprotonating cyclopentanol (B49286) with a strong base like sodium hydride (NaH) to form sodium cyclopentoxide, which then acts as the nucleophile to displace the halide from benzyl halide. organic-chemistry.orgyoutube.com

A key feature of the SN2 mechanism is the inversion of stereochemistry at the electrophilic carbon center. libretexts.org In the synthesis of this compound via the preferred route (Route A), the reaction occurs at the benzylic carbon of the benzyl halide. Since this carbon is not a stereocenter, this aspect is not relevant. However, the stereochemistry of the cyclopentanol starting material is retained because the C-O bond of the alcohol is not broken during the formation of the alkoxide. youtube.com If one were to attempt the synthesis using a chiral cyclopentyl halide (the disfavored Route B), the reaction would proceed with inversion of configuration at the carbon bearing the leaving group. masterorganicchemistry.com

The efficiency of the Williamson ether synthesis is highly dependent on reaction conditions, particularly the choice of solvent. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are highly effective for this reaction. wikipedia.orglscollege.ac.in These solvents solvate the cation of the alkoxide but not the nucleophilic anion, leaving it more available to participate in the SN2 reaction, thus increasing the reaction rate. wikipedia.orglscollege.ac.in In contrast, protic solvents can hydrogen-bond with the alkoxide, reducing its nucleophilicity and slowing the reaction. wikipedia.org The use of DMSO as a solvent has been shown to significantly increase the yield of ethers compared to using the parent alcohol as the solvent. cdnsciencepub.com

Table 1: Effect of Solvent on Williamson Ether Synthesis Yield

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| n-Butyl Alcohol + n-Butyl Chloride + NaOH | n-Butyl Alcohol | Reflux | 14 | 61% | cdnsciencepub.com |

| n-Butyl Alcohol + n-Butyl Chloride + NaOH | DMSO | 90-95 | 9.5 | 95% | cdnsciencepub.com |

| 4-Methoxyphenol + Benzyl Chloride + K₂CO₃ | Acetonitrile | 80 | 6 | 95% | researchgate.net |

| 4-Methoxyphenol + Benzyl Chloride + K₂CO₃ | Methanol (B129727) | 65 | 24 | 72% (O-alkylation) | researchgate.net |

Catalytic methods have been developed to improve the efficiency and environmental footprint of the synthesis. Phase-transfer catalysis (PTC) is commonly used in industrial settings, allowing the reaction to occur between reactants in different phases (e.g., an aqueous solution of sodium hydroxide (B78521) and an organic solution of the alcohol and alkyl halide). jk-sci.comlscollege.ac.in Furthermore, research into catalytic Williamson ether synthesis (CWES) at high temperatures (above 300 °C) allows for the use of weaker, less hazardous alkylating agents like esters or alcohols, avoiding the production of salt byproducts. researchgate.net Other specialized catalytic systems, such as those using zinc or iron, have also been reported for the synthesis of benzyl ethers. researchgate.net

The Mitsunobu reaction is a versatile and powerful method for converting primary and secondary alcohols into a wide range of functional groups, including ethers, with a predictable inversion of stereochemistry. wikipedia.orgnih.gov The reaction involves the condensation of an alcohol with a nucleophile (often an acidic compound with a pKa typically less than 13-15) mediated by a combination of a phosphine, usually triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgresearchgate.net

For the synthesis of this compound, this reaction could be performed by reacting benzyl alcohol with cyclopentanol. In this scenario, one alcohol acts as the substrate to be activated, while the other acts as the acidic nucleophile. Given that primary alcohols are generally more reactive in the Mitsunobu reaction, cyclopentanol (a secondary alcohol) would typically be activated and subsequently attacked by benzyl alcohol. The most significant feature of this reaction is its stereochemical outcome: it proceeds with a clean inversion of configuration at the carbon atom of the reacting alcohol. missouri.educhemistrysteps.com If a chiral, enantiomerically pure cyclopentanol is used, the resulting this compound product will have the opposite stereochemistry at that center. nih.govmissouri.edu This makes the Mitsunobu reaction an invaluable tool for precise stereochemical control in the synthesis of complex molecules. nih.gov

The mechanism of the Mitsunobu reaction is complex. It begins with the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a betaine (B1666868) intermediate. missouri.edunih.gov This intermediate deprotonates the acidic nucleophile (in this case, benzyl alcohol). The more reactive alcohol (cyclopentanol) then attacks the activated phosphonium (B103445) species, forming an alkoxyphosphonium salt, which is an excellent leaving group. chemistrysteps.comnih.gov The final step is an SN2 displacement of the activated alcohol group by the conjugate base of the acidic nucleophile (the benzyloxide), leading to the desired ether with complete inversion of stereochemistry and the formation of triphenylphosphine oxide (TPPO) and a hydrazide byproduct. wikipedia.orgmissouri.edu

Table 2: Representative Conditions for Mitsunobu Inversion

| Alcohol | Nucleophile | Reagents | Solvent | Temperature | Yield | Reference |

| (−)-Menthol | 4-Nitrobenzoic Acid | PPh₃, DEAD | THF | 0°C to 40°C | 81-84% | orgsyn.org |

| (−)-Menthol | Benzoic Acid | PPh₃, DEAD | Benzene (B151609) | RT | 27% | orgsyn.org |

| (S)-Ethyl Lactate | 4-Nitrobenzoic Acid | PPh₃, DIAD, Cat. | THF | 65°C | 50% | nih.gov |

| Secondary Alcohol | Phenol (B47542) | PPh₃, DIAD | Toluene (B28343) | 90°C | 76% | nih.gov |

The Mitsunobu reaction offers several distinct advantages for the synthesis of complex ether derivatives. Its primary benefit is the reliable and complete inversion of stereochemistry, providing a powerful method for controlling chirality. nih.gov The reaction conditions are generally mild and neutral, which allows for compatibility with a wide range of sensitive functional groups that might not tolerate the strongly basic conditions of the Williamson ether synthesis. orgsyn.org

However, the reaction also has significant limitations. The most notable is its poor atom economy, as it generates stoichiometric quantities of byproducts (TPPO and a hydrazine (B178648) derivative) that often require tedious chromatographic purification to remove. researchgate.netscispace.com The reaction is also sensitive to steric hindrance; hindered secondary alcohols may react slowly or in low yields, sometimes requiring higher temperatures or more reactive nucleophiles like 4-nitrobenzoic acid. orgsyn.org Tertiary alcohols are generally unreactive under Mitsunobu conditions. organic-synthesis.com Another constraint is the requirement for the nucleophile to be sufficiently acidic (pKa < 13-15) to protonate the initial betaine intermediate, which can limit the scope of potential coupling partners. wikipedia.orgresearchgate.net

Friedel-Crafts Alkylation Analogues in the Synthesis of this compound Derivatives

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of synthetic organic chemistry for attaching substituents to an aromatic ring. wikipedia.org While the primary synthesis of this compound itself is typically achieved via etherification, the functionalization of its benzene ring to create derivatives is effectively accomplished through Friedel-Crafts alkylation and acylation. nih.gov In this context, this compound serves as the aromatic substrate, and its reactivity is influenced by the existing (cyclopentyloxymethyl) substituent.

The functionalization of the this compound aromatic ring via Friedel-Crafts alkylation is contingent on the activation of an electrophile by a Lewis acid catalyst. nih.gov The (cyclopentyloxymethyl) group is an ortho-, para-directing activator, meaning it enhances the nucleophilicity of the benzene ring and directs incoming electrophiles to the positions ortho and para to itself.

Common Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are traditionally used to generate a carbocation electrophile from an alkyl halide. nih.gov The mechanism involves the coordination of the Lewis acid with the halide, facilitating the departure of the leaving group and formation of a reactive carbocation, which then undergoes electrophilic aromatic substitution with the this compound ring.

Modern advancements have introduced a broader range of Lewis acids and catalytic systems to improve efficiency and selectivity. For instance, metal triflates such as bismuth triflate (Bi(OTf)₃) and ytterbium triflate (Yb(OTf)₃) have been explored as effective catalysts in related systems. researchgate.net Furthermore, novel approaches are emerging that deviate from the traditional carbocation pathway. One such method involves a radical-based Friedel-Crafts benzylation process catalyzed by materials like 2H-MoS₂, which can achieve homolytic cleavage of ether bonds to generate radical intermediates for arene alkylation. rsc.org

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Type Reactions This table presents a conceptual comparison based on catalysts used in analogous aromatic functionalization reactions.

| Catalyst Type | Example(s) | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Traditional Halides | AlCl₃, FeCl₃ | Anhydrous, often requires stoichiometric amounts | High reactivity, can lead to side reactions, moisture sensitive. nih.gov |

| Metal Triflates | Bi(OTf)₃, Yb(OTf)₃ | Catalytic amounts, milder conditions | Often more tolerant to functional groups, can be water-tolerant. researchgate.net |

| Heterogeneous | Zeolites, 2H-MoS₂ | Higher temperatures, solid phase | Recyclable, can offer different selectivity (e.g., shape selectivity with zeolites), may involve radical pathways. wikipedia.orgrsc.org |

The primary challenge in the Friedel-Crafts alkylation of activated rings like this compound is controlling regioselectivity and preventing side reactions.

Regioselectivity: The ether oxygen of the (cyclopentyloxymethyl) group donates electron density to the aromatic ring through resonance, activating the ortho and para positions for electrophilic attack. libretexts.org Consequently, alkylation will yield a mixture of 2-alkyl-(cyclopentyloxymethyl)benzene and 4-alkyl-(cyclopentyloxymethyl)benzene. The para product is often favored due to reduced steric hindrance compared to the ortho positions, which are flanked by the substituent.

Side Reaction Mitigation:

Polyalkylation: A significant drawback of Friedel-Crafts alkylation is that the alkylated product is more reactive than the starting material. This is because the newly added alkyl group is also an activator, predisposing the product to further alkylation. wikipedia.org To minimize this, the reaction is often carried out using a large excess of the aromatic substrate, in this case, this compound, to increase the probability of the electrophile reacting with the starting material rather than the mono-alkylated product.

Carbocation Rearrangement: When using primary alkyl halides with more than two carbons, the initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift. This leads to the incorporation of an isomeric alkyl group into the aromatic ring. This can be avoided by using alkylating agents that form stable carbocations or by using Friedel-Crafts acylation followed by reduction, as the acylium ion intermediate does not rearrange. wikipedia.org

Novel Synthetic Routes for this compound and its Derivatives

While traditional methods like the Williamson ether synthesis are effective, research continues to focus on developing more efficient, selective, and environmentally benign pathways to ethers like this compound.

Modern synthetic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions for the formation of C-O bonds. These methods offer alternatives to the classic Sₙ2-based Williamson synthesis, particularly for sterically hindered substrates or when milder conditions are required.

Significant progress has been made in applying palladium and copper catalysts for C–O bond formation, analogous to the well-known Buchwald-Hartwig amination. nih.gov The Ullmann condensation, which typically involves the coupling of an alcohol with an aryl halide mediated by a copper catalyst, is a relevant precedent. jk-sci.com A potential route to this compound using this strategy would involve the copper-catalyzed coupling of a benzyl halide with cyclopentanol or benzyl alcohol with a cyclopentyl halide. These reactions often require specific ligands to facilitate the catalytic cycle and can exhibit broad functional group tolerance.

Copper(II) triflate (Cu(OTf)₂), for example, has been shown to be an effective Lewis acid catalyst for the synthesis of benzyl thioethers from benzyl alcohols and thiols, proceeding through a proposed Sₙ1-type mechanism involving a carbocation intermediate. nih.gov A similar catalytic approach could be envisioned for the corresponding ether synthesis.

Green chemistry principles emphasize the development of synthetic routes that are environmentally friendly, using non-toxic reagents and solvents, and maximizing atom economy. The synthesis of ethers has been a focus of such efforts, moving away from traditional methods that use hazardous solvents and produce salt byproducts.

A highly promising green route is the direct dehydrative etherification of alcohols catalyzed by inexpensive and low-toxicity iron salts. nih.gov Research has demonstrated that iron(III) chloride hexahydrate (FeCl₃·6H₂O) can effectively catalyze the cross-etherification of benzyl alcohols with other alcohols in propylene (B89431) carbonate, a green and recyclable solvent. nih.gov This method would allow for the direct synthesis of this compound from benzyl alcohol and cyclopentanol, with water as the only byproduct, representing a significant improvement in atom economy and environmental impact over traditional methods. The use of an iron(II) chloride catalyst in conjunction with a pyridine (B92270) bis-thiazoline ligand has been shown to achieve high selectivity in the formation of nonsymmetrical ethers. nih.gov

Table 2: Yields of Nonsymmetrical Benzyl Ethers via Iron-Catalyzed Cross-Etherification Data adapted from a study on analogous benzyl ether syntheses, demonstrating the potential efficacy for this compound formation. nih.gov

| Benzyl Alcohol | Coupling Alcohol | Catalyst System | Yield (%) |

|---|---|---|---|

| 1-Phenylethanol | Benzyl alcohol | FeCl₂·4H₂O / Ligand | 89 |

| 1-(4-Fluorophenyl)ethanol | Benzyl alcohol | FeCl₂·4H₂O / Ligand | 83 |

| 1-(4-Bromophenyl)ethanol | Benzyl alcohol | FeCl₂·4H₂O / Ligand | 78 |

| Triphenylmethanol | Benzyl alcohol | FeCl₂·4H₂O / Ligand | 52 |

Reaction Kinetics and Thermodynamics in this compound Formation

Understanding the kinetics and thermodynamics of a reaction is crucial for optimizing reaction conditions and maximizing yield and selectivity. For the formation of this compound, a detailed analysis would typically focus on the Williamson ether synthesis, the most fundamental route to such ethers. masterorganicchemistry.com This Sₙ2 reaction involves an alkoxide nucleophile displacing a halide from an alkyl halide. jk-sci.comlibretexts.org

The synthesis can proceed via two pathways:

Pathway A: Benzyl halide reacts with cyclopentoxide.

Pathway B: Cyclopentyl halide reacts with benzoxide.

Pathway A is generally preferred because benzyl halides are highly reactive towards Sₙ2 displacement, and the secondary nature of a cyclopentyl halide (in Pathway B) would lead to a significant amount of competing E2 elimination, reducing the ether yield. masterorganicchemistry.com

A thorough investigation of the reaction kinetics would involve a multi-faceted approach combining experimental measurements with computational modeling. researchgate.net Key factors influencing the reaction rate and selectivity include the choice of solvent, base, and temperature. For instance, studies on analogous Williamson syntheses have shown that the choice of solvent can dramatically impact the regioselectivity between O-alkylation (ether formation) and C-alkylation (a potential side reaction with phenoxides). researchgate.net Aprotic polar solvents like DMSO or DMF are known to accelerate Sₙ2 reactions. jk-sci.com

Kinetic models can be developed to determine reaction rate constants and activation energy barriers for competing pathways. researchgate.net Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to elucidate the transition state structures and provide insight into the reaction mechanism at a molecular level. researchgate.net While specific thermodynamic data like the standard enthalpy of formation for this compound is not widely available in databases, it would be determined experimentally through calorimetry. nist.gov

Table 3: Key Parameters in the Kinetic and Thermodynamic Analysis of Ether Formation This table outlines the typical parameters investigated in a mechanistic study of the Williamson ether synthesis, based on methodologies applied to analogous systems. researchgate.net

| Parameter | Description | Method of Determination |

|---|---|---|

| Rate Constant (k) | A proportionality constant that quantifies the rate of a chemical reaction. | Experimental monitoring of reactant/product concentrations over time (e.g., via HPLC, NMR). |

| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | Arrhenius plot (ln(k) vs. 1/T) from temperature-dependent kinetic studies. |

| Enthalpy of Reaction (ΔH) | The net change in heat content during the reaction. | Calorimetry; can also be estimated using computational chemistry. |

| Entropy of Reaction (ΔS) | The change in the degree of disorder of the system. | Calculated from thermodynamic principles and experimental data. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of the reaction (ΔG = ΔH - TΔS). | Calculated from enthalpy and entropy values. |

| Solvent Effects | Impact of the solvent on reaction rates and selectivity (e.g., O- vs C-alkylation). | Performing kinetic runs in various solvents (e.g., methanol vs. acetonitrile) and analyzing outcomes. researchgate.net |

Comprehensive Analysis of Cyclopentyloxymethyl Benzene Chemical Reactivity and Transformation Pathways

Mechanistic Studies of Oxidation Reactions of (Cyclopentyloxymethyl)benzene

Oxidation reactions of benzyl (B1604629) ethers like this compound can proceed via several pathways, leading to either cleavage of the ether linkage or oxidation at the benzylic carbon. The choice of oxidant and reaction conditions determines the final product.

The oxidative cleavage of the benzyl ether linkage in this compound is a common strategy for deprotection in organic synthesis, yielding an alcohol and a benzaldehyde (B42025) or benzoic acid derivative. organic-chemistry.org This process represents a key functional group interconversion, transforming an ether into other functional groups. solubilityofthings.compinterest.com

One widely used reagent for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). researchgate.net The mechanism is believed to involve a hydride transfer from the benzylic position to DDQ, forming a resonance-stabilized benzylic cation. researchgate.net Subsequent nucleophilic attack by water leads to the cleavage of the C-O bond. Simple benzyl ethers can be cleaved with DDQ, often facilitated by photoirradiation to enhance reliability. organic-chemistry.org Visible-light-mediated debenzylation using DDQ as a photo-oxidant has emerged as a mild method that is compatible with sensitive functional groups like azides and alkenes. mpg.de

Other oxidants can also effect this cleavage. Ozone, for instance, can oxidatively remove benzyl ether groups, producing a benzoic ester, benzoic acid, and the corresponding alcohol. organic-chemistry.org Dimethyldioxirane has also been reported for the selective oxidative cleavage of benzyl ethers. thieme-connect.com These reactions allow chemists to strategically unmask a hydroxyl group for further synthetic manipulations. solubilityofthings.com

A significant functional group interconversion is the direct oxidation of the benzyl ether to a benzoate (B1203000) ester. organic-chemistry.org This transformation maintains the core structure while changing the ether linkage to an ester, which has different chemical properties and reactivity. This can be achieved using various catalytic systems, which offer a high degree of control. rsc.orgrsc.org

Catalytic systems provide an efficient and selective means to oxidize benzyl ethers to esters, often under mild conditions. rsc.orgrsc.org A notable example is the use of a cuprous oxide/carbon nitride (Cu₂O/C₃N₄) composite as a heterogeneous catalyst. rsc.orgresearchgate.net This system, in conjunction with tert-butyl hydroperoxide (TBHP) as the primary oxidant and molecular oxygen from the air as a co-oxidant, facilitates the selective oxidation of benzyl ethers to their corresponding benzoates at room temperature. rsc.orgrsc.orgresearchgate.net The reaction proceeds with high yields (75–97%) and requires only a sub-stoichiometric amount of TBHP. rsc.orgresearchgate.net

The proposed mechanism involves the generation of radical intermediates. The catalyst facilitates the formation of a benzyl peroxy-radical, which then converts to a benzylic hydroperoxide. This intermediate subsequently eliminates a water molecule to form the final benzoate product. researchgate.net

Visible-light photocatalysis offers another powerful approach. Dye-sensitized titanium dioxide (TiO₂) has been used for the selective aerobic photooxidation of benzyl ethers to benzoates. acs.org This method is environmentally benign, utilizing ambient air as the oxidant, and demonstrates broad substrate scope with good to excellent yields. acs.org The mechanism likely involves a photoinduced, radical-based two-step process via an isolable peroxide intermediate. acs.org

Control of selectivity is a key advantage of these catalytic systems. For instance, the Cu₂O/C₃N₄ system shows excellent selectivity for the benzoate product, with conversions up to 93% and selectivity over 99%. rsc.orgresearchgate.net Similarly, photocatalytic methods can be highly selective, even in the presence of other oxidizable functional groups, as demonstrated in the oxidation of benzyl-protected natural products. acs.org

Table 1: Comparison of Catalytic Systems for Benzyl Ether Oxidation

| Catalyst System | Oxidant(s) | Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Cu₂O/C₃N₄ | TBHP, O₂ (air) | Acetone, Room Temp. | Benzoate Ester | 75-97 | rsc.org, rsc.org, researchgate.net |

| Eosin Y-sensitized TiO₂ | O₂ (air) | Visible Light, MeCN | Benzoate Ester | Good to Excellent | acs.org |

| DDQ (catalytic) | TBN, O₂ | Visible Light, CH₂Cl₂/H₂O | Alcohol (Cleavage) | High | mpg.de |

Detailed Investigation of Reduction Reactions of this compound

Reduction reactions involving this compound can target either the ether linkage for deprotection or the aromatic ring for saturation or functionalization.

The most common reductive method for cleaving the ether linkage of benzyl ethers is catalytic hydrogenolysis. chemistry.coach This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). jk-sci.com The process involves the oxidative addition of the benzyl ether to the Pd(0) catalyst surface. Subsequent hydrogen coordination and transfer cleave the benzylic C-O bond, releasing the alcohol (cyclopentanol) and toluene (B28343). jk-sci.com This method is highly efficient and is a cornerstone of protecting group chemistry. organic-chemistry.org

Different catalysts and conditions can be employed to achieve chemoselectivity. For example, using toluene as the solvent with H₂ and 10% Pd/C can selectively cleave aliphatic benzyl ethers, while 5% Rh/Al₂O₃ in methanol (B129727) can selectively cleave phenolic benzyl ethers. jk-sci.com For substrates containing other reducible groups, such as alkenes, a hydrogen transfer source like 1,4-cyclohexadiene (B1204751) can be used instead of H₂ gas to limit unwanted side reactions. organic-chemistry.orgjk-sci.com

Alternative reductive cleavage methods exist for substrates that are sensitive to catalytic hydrogenation. The use of dissolving metals, such as calcium in liquid ammonia, provides a powerful means to reduce benzyl ethers. acs.org Another mild and often chemoselective method involves treatment with lithium and a catalytic amount of naphthalene (B1677914) in THF at low temperatures. organic-chemistry.org

While complete reduction of the benzene (B151609) ring via methods like Birch reduction is possible, it can be accompanied by the cleavage of the ether linkage. mpg.de A more controlled approach is reductive functionalization, where the aromatic ring acts as a nucleophile in a reaction coupled with a reduction step.

One such strategy is the reductive benzylation of benzenes. In this process, an electron-rich aromatic compound, such as this compound, can be reacted with an aromatic carboxylic acid chloride in the presence of a reducing agent like triethylsilane (Et₃SiH). researchgate.net This reaction, promoted by a solid-acid catalyst like proton-exchanged montmorillonite, introduces a new benzyl group onto the aromatic ring in a one-pot procedure. researchgate.net Similarly, reductive alkylation using aldehydes as the alkylating agent in the presence of a hydrosilane can functionalize the benzene ring. researchgate.net These methods allow for the direct introduction of alkyl or benzyl substituents onto the aromatic core under reductive conditions.

Electrophilic Aromatic Substitution (EAS) Reactions of this compound

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. msu.edu The reaction proceeds via a two-step mechanism: initial attack by an electrophile (E⁺) on the π-system of the benzene ring to form a resonance-stabilized carbocation known as a sigma complex or benzenonium ion, followed by the rapid loss of a proton to restore aromaticity. masterorganicchemistry.com

The substituent already present on the ring, in this case, the (cyclopentyloxymethyl) group (-CH₂-O-C₅H₉), plays a crucial role in determining both the rate of the reaction and the regiochemical outcome (the position of the incoming electrophile). libretexts.org The ether oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby stabilizing the cationic sigma complex intermediate. This electron-donating effect makes the ring more nucleophilic than benzene itself and thus activates it towards EAS.

Substituents that activate the ring are typically ortho, para-directors. This means they direct incoming electrophiles to the positions ortho (C2, C6) and para (C4) to the substituent. The reason for this directing effect is the superior stability of the sigma complex intermediates formed when the electrophile attacks at these positions. For an ortho or para attack, a resonance structure can be drawn where the positive charge is located on the carbon atom directly attached to the ether group, allowing the oxygen's lone pair to directly participate in delocalizing the charge. This additional resonance contributor is not possible for meta attack, making the ortho and para pathways more favorable.

Therefore, common EAS reactions such as halogenation (e.g., with Br₂/FeBr₃), nitration (HNO₃/H₂SO₄), and Friedel-Crafts alkylation or acylation on this compound are expected to yield predominantly a mixture of the ortho- and para-substituted products. pressbooks.publeah4sci.com

Table 2: Expected Products of EAS Reactions on this compound

| Reaction | Reagents | Electrophile (E⁺) | Major Product(s) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Br⁺ | ortho- and para-Bromothis compound |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho- and para-Nitrothis compound |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | ortho- and para-(Acyl)this compound |

Regioselectivity Directing Effects of the (Cyclopentyloxymethyl) Group

In electrophilic aromatic substitution (EAS) reactions, the (Cyclopentyloxymethyl) group, -CH₂-O-C₅H₉, acts as an ortho, para-director. This directing influence stems from the electronic properties of the ether oxygen. Although oxygen is an electronegative atom that exerts an electron-withdrawing inductive effect (-I) through the sigma bond network, its more significant influence in this context is its ability to donate a lone pair of electrons through resonance (+R effect). libretexts.org

This resonance donation is particularly effective at stabilizing the arenium ion (also known as a sigma complex) intermediate formed during the attack of an electrophile at the ortho and para positions. youtube.comyoutube.com For an attack at the ortho or para position, a resonance structure can be drawn where the positive charge is located on the carbon atom directly bonded to the benzylic carbon. This allows the adjacent ether oxygen to donate a lone pair, creating a fourth resonance structure and delocalizing the positive charge onto the oxygen. youtube.com This additional resonance stabilization significantly lowers the activation energy for ortho and para substitution compared to meta substitution. libretexts.orglibretexts.org

For a meta attack, the positive charge in the arenium ion intermediate is never positioned on the carbon adjacent to the substituent, meaning the ether oxygen cannot provide this crucial resonance stabilization. youtube.com Consequently, the transition state for meta substitution is higher in energy, and the reaction proceeds preferentially at the ortho and para positions. All activating groups and substituents with lone pairs adjacent to the ring are generally considered ortho, para-directors. libretexts.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution for Selected Substituents.

| Substituent (R) | Activating/Deactivating | Directing Effect | Typical Product Distribution (Nitration) |

|---|---|---|---|

| -OH (Phenol) | Strongly Activating | ortho, para | ~50% ortho, ~50% para |

| -OCH₃ (Anisole) | Strongly Activating | ortho, para | ~45% ortho, ~55% para |

| -CH₃ (Toluene) | Weakly Activating | ortho, para | ~58% ortho, ~4% meta, ~38% para |

| -CH₂OC₅H₉ | Weakly Activating | ortho, para | Para product is expected to be major due to steric hindrance |

| -Cl (Chlorobenzene) | Weakly Deactivating | ortho, para | ~30% ortho, ~1% meta, ~69% para |

| -NO₂ (Nitrobenzene) | Strongly Deactivating | meta | ~6% ortho, ~93% meta, ~1% para |

Influence of Steric Hindrance on Reaction Rates and Product Distribution

While the electronic effects of the (Cyclopentyloxymethyl) group favor both ortho and para positions, the spatial arrangement and bulk of the substituent introduce steric effects that significantly influence the product distribution. libretexts.org The cyclopentyl group is considerably bulky. This steric bulk hinders the approach of an incoming electrophile to the ortho positions, which are in close proximity to the substituent. youtube.com

As a result, the para position, being less sterically encumbered, becomes the more accessible site for electrophilic attack. This leads to a higher yield of the para-substituted product compared to the ortho-substituted product. This phenomenon is a general trend in electrophilic aromatic substitution; as the size of an ortho, para-directing alkyl group increases, the proportion of the para isomer in the product mixture also increases due to increased steric hindrance at the ortho positions. libretexts.orgyoutube.com The size of the attacking electrophile also plays a role; larger electrophiles will exhibit a greater preference for the para position. libretexts.org

Nitration and Halogenation Mechanistic Insights

Nitration: The nitration of this compound is a classic example of an electrophilic aromatic substitution reaction. It is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uk The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺). chemguide.co.ukrushim.ru

The mechanism proceeds in three main steps:

Generation of the electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic attack: The π-electron system of the this compound ring attacks the nitronium ion. This attack preferentially occurs at the para position due to the combination of electronic stabilization and reduced steric hindrance. This rate-determining step forms a resonance-stabilized carbocation intermediate (the arenium ion). The positive charge is delocalized over the ortho and para carbons, including the carbon bearing the substituent, which allows for resonance stabilization from the ether oxygen.

Deprotonation: A weak base, such as H₂O or HSO₄⁻, removes a proton from the carbon atom where the nitronium ion has attached, restoring the aromaticity of the ring and yielding the final product, primarily 4-nitro-1-(cyclopentyloxymethyl)benzene.

Halogenation: The halogenation of this compound with bromine (Br₂) or chlorine (Cl₂) requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), respectively. chemguide.co.uk The catalyst polarizes the halogen-halogen bond, creating a potent electrophile (e.g., "Br⁺") that can be attacked by the benzene ring. chemguide.co.uklibretexts.org

The mechanism is analogous to nitration:

Generation of the electrophile: Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

Electrophilic attack: The aromatic ring attacks the electrophilic bromine atom, again favoring the para position to form a resonance-stabilized arenium ion.

Deprotonation: The [FeBr₄]⁻ complex acts as a base, abstracting the proton from the site of substitution to restore the aromatic ring and regenerate the FeBr₃ catalyst, yielding 4-bromo-1-(cyclopentyloxymethyl)benzene.

Iodination can be achieved using I₂ with an oxidizing agent like nitric acid, while direct fluorination is typically too vigorous and not practical. masterorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Ether Linkage of this compound

Hydrolysis under Acidic and Basic Conditions: Kinetic and Equilibrium Studies

The ether linkage in this compound is susceptible to cleavage, particularly under acidic conditions.

Acidic Conditions: The hydrolysis of benzyl ethers is readily achieved with strong acids such as HBr or HI. organic-chemistry.orgyoutube.com The reaction proceeds via an acid-catalyzed nucleophilic substitution mechanism. Because this compound is a benzyl ether, it can undergo cleavage by either an Sₙ1 or Sₙ2 pathway, with the Sₙ1 mechanism being competitive due to the relative stability of the resulting benzyl carbocation. nih.gov

The general mechanism involves:

Protonation of the ether oxygen: The acid protonates the ether oxygen, converting the alkoxy group (-OR) into a much better leaving group (-OHR⁺).

Cleavage of the C-O bond:

Sₙ1 Pathway: The protonated ether can dissociate to form a stable benzyl carbocation and cyclopentanol (B49286). This is the more likely pathway for benzyl ethers. nih.gov The carbocation is then attacked by a nucleophile (e.g., Br⁻, I⁻, or H₂O).

Sₙ2 Pathway: A nucleophile directly attacks the benzylic carbon, displacing the protonated cyclopentanol.

Product Formation: The reaction yields cyclopentanol and a benzyl derivative. If HBr or HI is used, the product is benzyl bromide or benzyl iodide. If an aqueous acid like H₂SO₄ is used in excess water, the primary product will be benzyl alcohol. researchgate.net

Kinetic studies on the acid-catalyzed hydrolysis of benzyl ethers show that the reaction rate is dependent on the stability of the carbocation intermediate and the acidity of the medium. nih.govcdnsciencepub.com The hydrolysis of benzyl phenyl ether, an α-O-4 lignin (B12514952) model compound, was found to be acid-catalyzed by the hydronium ion from the autoprotolysis of water at high temperatures, with a determined activation energy of 150.3 ± 12.5 kJ/mol. researchgate.net

Basic Conditions: Ethers are generally inert to cleavage under basic conditions. The hydroxide (B78521) ion (OH⁻) or alkoxide ions (RO⁻) are poor nucleophiles, and more importantly, the alkoxide leaving group that would be formed (e.g., cyclopentyloxide) is a strong base and thus a very poor leaving group. Therefore, hydrolysis of this compound does not readily occur in basic media. acs.org

Transetherification and Ether Exchange Reactions of this compound

Transetherification is a reaction in which an ether exchanges its alkoxy or aryloxy group with an alcohol. These reactions are typically catalyzed by acids or metal catalysts. For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of a catalyst to form a new ether (Benzyl-O-R') and cyclopentanol.

Recent research has shown that iron(III) catalysts, such as iron(III) triflate or iron(III) chloride, can efficiently catalyze the etherification and transetherification of benzylic alcohols. researchgate.netacs.orgnih.gov The mechanism is believed to proceed via the in-situ formation of a symmetrical ether, which then reacts with a primary alcohol to form the unsymmetrical product. acs.org The reaction of secondary benzylic alcohols with primary alcohols can selectively produce unsymmetrical ethers. acs.orgnih.gov This suggests that this compound could react with a primary alcohol in the presence of an iron catalyst to undergo an ether exchange.

Rearrangement Reactions and Fragmentations of this compound

Benzyl ethers like this compound can undergo several types of rearrangement and fragmentation reactions under specific conditions.

smmu.edu.cnnih.gov-Wittig Rearrangement: Upon treatment with a strong base (like an organolithium reagent), benzyl ethers can undergo a smmu.edu.cnnih.gov-Wittig rearrangement. This involves the deprotonation of the benzylic carbon to form an α-alkoxy carbanion, which then rearranges to form a more stable alkoxide. For this compound, this would yield 1-phenyl-1-cyclopentylmethanol after quenching. The suppression of this rearrangement can be achieved by complexing the arene ring to a tricarbonylchromium group. rsc.org

unige.chunige.ch-Sigmatropic Rearrangement: While more common for allyl aryl ethers (Claisen rearrangement) or benzyl alkynyl ethers, sigmatropic rearrangements are a potential pathway if the cyclopentyl group were to contain appropriate unsaturation. nih.govthieme-connect.com For instance, substituted benzyl alkynyl ethers undergo a unige.chunige.ch-sigmatropic rearrangement followed by cyclization to form indanones. nih.gov

Thermal Rearrangement: At high temperatures, benzyl ethers can undergo homolytic cleavage of the C-O bond to form benzyl and alkoxy radicals. These radicals can then recombine in different ways or react with the solvent, leading to a mixture of rearranged products. smmu.edu.cn

Catalytic Rearrangement: Various acid catalysts, including trifluoroacetic acid and phosphotungstic acid, can promote the rearrangement of benzyl phenyl ethers. smmu.edu.cn

Fragmentation: In mass spectrometry, protonated benzyl ethers can undergo characteristic fragmentation. A common pathway involves the loss of a neutral formaldehyde (B43269) (CH₂O) molecule through an ion-neutral complex-mediated mechanism. nih.govacs.org The fragmentation of radical anions of benzyl ethers, formed upon reduction, has also been studied and is influenced by substituents on the aromatic ring. unige.chresearchgate.net Catalytic fragmentation of benzyl ethers can also be achieved using specific catalyst systems, which is relevant in modeling the liquefaction of coal. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of Cyclopentyloxymethyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of (Cyclopentyloxymethyl)benzene

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the unique chemical environments of the protons and carbons in the benzyl (B1604629) and cyclopentyl moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in both the aromatic and aliphatic regions. The five protons of the phenyl group are expected to appear as a complex multiplet in the aromatic region (typically δ 7.2-7.4 ppm). researchgate.netlibretexts.org The two benzylic protons (-O-CH₂ -Ph) are chemically equivalent and, being adjacent to an oxygen atom, are deshielded, appearing as a sharp singlet around δ 4.5 ppm. The methine proton on the cyclopentyl ring, also attached to the ether oxygen (-O-CH -), is expected at approximately δ 3.9 ppm as a multiplet. The remaining eight protons of the four methylene (B1212753) groups on the cyclopentyl ring would appear further upfield, likely as overlapping multiplets in the δ 1.5-1.9 ppm range, due to their similar aliphatic environments. wisc.edu

¹³C NMR Spectroscopy: The decoupled ¹³C NMR spectrum is expected to display eight distinct signals, reflecting the molecule's symmetry. The carbons of the phenyl ring typically resonate between δ 120-150 ppm. libretexts.orglibretexts.org The ipso-carbon (attached to the -CH₂O- group) is predicted around δ 138 ppm, while the ortho, meta, and para carbons would appear in the δ 127-129 ppm range. The benzylic carbon (-O-C H₂-Ph) signal is anticipated around δ 72 ppm. For the cyclopentyl ring, the methine carbon bonded to oxygen (-O-C H-) would be significantly downfield, around δ 82 ppm. The two sets of non-equivalent methylene carbons of the cyclopentyl ring are predicted to appear at approximately δ 33 ppm and δ 24 ppm. mnstate.edu

Predicted ¹H NMR Chemical Shift Assignments

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl (Ar-H ) | 7.2-7.4 | Multiplet (m) |

| Benzylic (-O-CH₂ -Ph) | ~4.5 | Singlet (s) |

| Cyclopentyl methine (-O-CH -) | ~3.9 | Multiplet (m) |

| Cyclopentyl methylenes (-CH₂ -) | 1.5-1.9 | Multiplet (m) |

Predicted ¹³C NMR Chemical Shift Assignments

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (ipso-C) | ~138 |

| Phenyl (ortho, meta, para-C) | 127-129 |

| Benzylic (-O-C H₂-Ph) | ~72 |

| Cyclopentyl methine (-O-C H-) | ~82 |

| Cyclopentyl methylenes (C-2/5) | ~33 |

| Cyclopentyl methylenes (C-3/4) | ~24 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the precise connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show strong correlations between the adjacent methylene protons within the cyclopentyl ring and between the methine proton and its neighboring methylene protons. This would confirm the integrity of the five-membered ring structure. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons directly to their attached carbons, providing definitive one-bond ¹H-¹³C correlations. Each signal in the ¹H spectrum would correlate to a specific signal in the ¹³C spectrum, confirming the assignments for each CH, CH₂, and CH₃ group. For instance, the ¹H signal at ~4.5 ppm would show a cross-peak with the ¹³C signal at ~72 ppm, unequivocally assigning them to the benzylic -CH₂- group. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity across two to three bonds, effectively linking the different parts of the molecule. Key HMBC correlations would include a cross-peak from the benzylic protons (~4.5 ppm) to the ipso-carbon of the phenyl ring (~138 ppm) and to the cyclopentyl methine carbon (~82 ppm). Conversely, the cyclopentyl methine proton (~3.9 ppm) would show a correlation to the benzylic carbon (~72 ppm). These correlations unambiguously prove the connection of the benzyl group to the cyclopentyl group through the ether oxygen.

The cyclopentyl ring is not planar but exists in a dynamic equilibrium of puckered conformations, primarily the "envelope" and "twist" forms, which rapidly interconvert via a process known as pseudorotation. At room temperature, this interconversion is fast on the NMR timescale, resulting in averaged signals for the cyclopentyl protons and carbons. oxinst.com

Variable Temperature (VT) NMR studies can provide insight into these conformational dynamics. ox.ac.uknih.gov By lowering the temperature of the NMR experiment, the rate of pseudorotation can be slowed. If the temperature is lowered sufficiently to reach the coalescence point, the broad, averaged signals for the cyclopentyl methylene protons would begin to sharpen into distinct signals for the axial and equatorial-like protons of the frozen conformation. Analyzing the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process, providing quantitative data on the conformational flexibility of the cyclopentyl moiety in the molecule. nih.gov

Mass Spectrometry (MS) Applications for this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the this compound molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The analysis of these fragments provides structural clues.

The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) of 176, corresponding to the molecular formula [C₁₂H₁₆O]⁺•. A small M+1 peak at m/z 177 would also be visible due to the natural abundance of the ¹³C isotope. blogspot.com

The fragmentation of benzyl ethers is well-characterized and typically dominated by cleavage that forms highly stable cations. blogspot.comcore.ac.uk Key expected fragmentation pathways include:

Formation of the Tropylium (B1234903) Ion: The most prominent fragmentation is expected to be the cleavage of the C-O bond to generate the benzyl cation (C₇H₇⁺), which rearranges to the highly stable tropylium cation, giving a very intense base peak at m/z 91. youtube.com

Loss of Cyclopentene (B43876): Another pathway involves a rearrangement followed by the elimination of cyclopentene (C₅H₈), leading to a fragment ion at m/z 108, corresponding to [C₆H₅CH₂OH]⁺•.

Formation of the Cyclopentyl Cation: Cleavage of the alkyl C-O bond can lead to the formation of the cyclopentyl cation (C₅H₉⁺) at m/z 69.

Formation of the Phenyl Cation: Loss of the entire cyclopentyloxymethyl radical can result in the phenyl cation (C₆H₅⁺) at m/z 77. docbrown.info

Predicted Major Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 176 | Molecular Ion | [C₁₂H₁₆O]⁺• |

| 91 | Tropylium Cation (Base Peak) | [C₇H₇]⁺ |

| 107 | Benzyloxy Cation | [C₆H₅CH₂O]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

| 69 | Cyclopentyl Cation | [C₅H₉]⁺ |

While nominal mass spectrometry provides integer masses, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition.

The calculated exact mass for the molecular formula of this compound, C₁₂H₁₆O, is 176.12012 u. An experimental HRMS measurement yielding a value extremely close to this calculated mass would confirm the molecular formula, distinguishing it from other possible formulas that have the same nominal mass of 176 (e.g., C₁₁H₁₂N₂, exact mass 172.10005 u, or C₁₀H₂₄Si₂, exact mass 176.14166 u). rsc.org This confirmation is a critical step in the definitive identification of the compound.

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the vibrational modes of a molecule, which correspond to the stretching and bending of chemical bonds. For this compound, the spectra would be a composite of the vibrations from the aromatic ring, the aliphatic ring, and the ether linkage.

The vibrational spectrum of this compound can be dissected into contributions from its three main structural components.

Benzene (B151609) Ring Vibrations : The monosubstituted benzene ring gives rise to several characteristic signals. Aromatic C-H stretching vibrations are expected at wavenumbers slightly above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). youtube.comspectroscopyonline.comlibretexts.org In-ring C=C stretching vibrations produce sharp, moderate-to-weak absorptions in the 1450-1600 cm⁻¹ region. youtube.com Strong absorptions due to out-of-plane (oop) C-H bending are also anticipated in the 690-770 cm⁻¹ range, which are highly characteristic of benzene ring substitution patterns. spectroscopyonline.com

Cyclopentyl Group Vibrations : The aliphatic cyclopentyl group is characterized by C-H stretching and bending modes. Asymmetric and symmetric stretching vibrations of the CH₂ groups within the ring are expected to appear in the 2850-2960 cm⁻¹ region, distinctly below the aromatic C-H stretches. libretexts.org C-H bending (scissoring and rocking) vibrations for these groups would be observed in the 1450-1470 cm⁻¹ region.

Ether Linkage Vibrations : The C-O-C ether linkage is the most polar part of the molecule and is expected to produce a strong, characteristic band in the IR spectrum. The asymmetric C-O-C stretching vibration is typically the most prominent and is anticipated to appear in the 1070-1150 cm⁻¹ region. The corresponding symmetric stretch is often weaker and may be more difficult to identify.

The following interactive table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Benzene Ring | Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Benzene Ring | C=C In-Ring Stretch | 1450 - 1600 | Medium to Weak (often sharp) |

| Benzene Ring | C-H Out-of-Plane Bend | 690 - 770 | Strong |

| Cyclopentyl & Methylene | Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Cyclopentyl & Methylene | C-H Bend (Scissoring) | ~1450 - 1470 | Medium |

| Ether (C-O-C) | Asymmetric Stretch | 1070 - 1150 | Strong |

In the condensed phase (liquid or solid), intermolecular interactions can influence a molecule's vibrational modes. For a largely nonpolar molecule like this compound, these interactions are dominated by van der Waals forces. These forces may cause subtle shifts in the positions of vibrational bands and changes in their bandwidth (broadening) when comparing a condensed-phase spectrum to a gas-phase spectrum.

Additionally, weak hydrogen bonds of the C-H···π type could exist, where the C-H bonds of the cyclopentyl or methylene groups interact with the electron-rich π-system of the benzene ring of a neighboring molecule. Such interactions, if present, would likely cause small downshifts (to lower wavenumbers) in the frequencies of the involved C-H stretching vibrations and could potentially be observed through careful analysis of the high-resolution spectrum.

X-ray Crystallography and Solid-State Structural Analysis of this compound Derivatives

As there is no publicly available crystal structure for this compound, this section discusses the anticipated solid-state characteristics based on principles of molecular packing and analysis of related benzyl ether structures. nih.gov X-ray crystallography would provide definitive information on bond lengths, bond angles, conformational preferences, and the nature of intermolecular interactions in the solid state.

The crystal packing of this compound would be governed by the drive to maximize packing efficiency through non-covalent interactions. The primary forces at play would be:

π-π Stacking : The aromatic benzene rings are likely to arrange themselves to facilitate π-π stacking interactions. This could involve either a parallel-displaced or a T-shaped (edge-to-face) arrangement with neighboring molecules to optimize electrostatic and dispersion forces.

The parent molecule, this compound, is achiral and thus exists as a single structure. Therefore, stereochemical resolution is not applicable to this specific compound.

However, the technique of single-crystal X-ray diffraction is a powerful tool for the stereochemical analysis of its chiral derivatives. For instance, if a chiral center were introduced, such as by substitution on the cyclopentyl ring, the resulting molecule would exist as a pair of enantiomers. If a racemic mixture of such a derivative were to crystallize as a conglomerate (a mechanical mixture of single-enantiomer crystals), it would be possible to perform single-crystal X-ray diffraction on an individual crystal. This analysis would allow for the determination of the absolute configuration of that enantiomer, thereby achieving stereochemical resolution.

Computational Chemistry and Theoretical Modeling of Cyclopentyloxymethyl Benzene

Quantum Chemical Calculations for (Cyclopentyloxymethyl)benzene

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and related properties of molecules. These calculations can predict molecular geometries, energies, and various spectroscopic properties with a high degree of accuracy.

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process seeks to find the minimum energy conformation on the potential energy surface. For this compound, this would involve calculating the electronic energy for various arrangements of its atoms and identifying the structure with the lowest energy. Density Functional Theory (DFT) is a commonly used method for such calculations, providing a good balance between accuracy and computational cost.

Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Illustrative Calculated Value |

| Bond Length | C-O (ether) | 1.43 Å |

| Bond Length | O-CH2 | 1.42 Å |

| Bond Length | CH2-C (benzene) | 1.51 Å |

| Bond Angle | C-O-CH2 | 112° |

| Dihedral Angle | C-O-CH2-C | 180° (anti-periplanar) |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would help predict its reactivity in various chemical reactions.

Illustrative Frontier Molecular Orbital Properties of this compound

| Property | Illustrative Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Quantum chemical calculations can simulate various types of spectra, which can be invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in a molecule. These predictions are based on the calculated magnetic shielding around each nucleus in the optimized geometry.

Infrared (IR) Spectroscopy: IR spectra can be simulated by calculating the vibrational frequencies of the molecule. Each peak in the calculated IR spectrum corresponds to a specific vibrational mode, such as the stretching or bending of chemical bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are related to electronic transitions between different molecular orbitals. Time-dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and corresponding absorption wavelengths.

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Illustrative Predicted Value |

| ¹³C NMR | Chemical Shift (C-O) | 75 ppm |

| ¹H NMR | Chemical Shift (O-CH2) | 4.5 ppm |

| IR | C-O Stretch Frequency | 1100 cm⁻¹ |

| UV-Vis | λmax | 260 nm |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Molecular Dynamics (MD) Simulations of this compound

While quantum chemical calculations provide information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change.

This compound has several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape influences its properties and interactions.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules. By simulating the system in different solvents, it is possible to study how the solvent affects the molecule's conformation, dynamics, and interactions with other molecules. For example, in a polar solvent, the molecule might adopt a different preferred conformation compared to a nonpolar solvent due to different intermolecular forces.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and its Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov This approach is instrumental in predicting the properties of new or untested compounds, thereby saving time and resources that would otherwise be spent on experimental measurements. nih.gov For this compound and its analogues, QSPR models can provide valuable insights into their behavior in various chemical and biological systems.

The foundation of a robust QSPR model lies in the careful selection of molecular descriptors and the appropriate statistical method for model development. kg.ac.rs Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. nih.gov

Descriptor Selection:

For a molecule like this compound, a diverse set of descriptors would be calculated to capture its unique structural characteristics, which include an aromatic ring, an ether linkage, and a cycloalkyl group. The selection process often involves several steps to identify the most relevant descriptors and eliminate redundant or irrelevant ones. youtube.com Common types of descriptors considered for such a compound and its analogues would include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. Examples include Wiener index, Randić index, and Kier & Hall molecular connectivity indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular volume, surface area, and principal moments of inertia.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and provide information about the electronic structure of the molecule. Examples include HOMO-LUMO energies, dipole moment, partial atomic charges, and electrostatic potential values. nih.govresearchgate.net For aromatic systems like the benzene (B151609) ring in the target molecule, these descriptors are particularly important for modeling reactivity. researchgate.net

Constitutional Descriptors: These reflect the molecular composition, such as molecular weight, number of atoms of a certain type, and number of specific functional groups.

The initial pool of calculated descriptors can be very large. kg.ac.rs Therefore, variable reduction techniques are employed to select a smaller, more manageable set of descriptors that have the most significant correlation with the property of interest. youtube.com This often involves removing descriptors with little to no variance or those that are highly correlated with each other. youtube.com

Model Development:

Once a set of relevant descriptors has been selected, a mathematical model is developed to relate these descriptors to the property being studied. A common method for this is Multiple Linear Regression (MLR), which generates a linear equation. More advanced techniques like Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can also be employed to capture more complex, non-linear relationships. nih.gov

The development of a QSPR model typically involves the following steps:

Data Set Preparation: A dataset of compounds with known experimental values for the property of interest is compiled. This dataset is usually split into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for all compounds in the dataset.

Descriptor Selection: The most relevant descriptors are selected using various statistical techniques.

Model Generation: A mathematical relationship between the selected descriptors and the property is established using a regression or machine learning method.

Model Validation: The predictive power and robustness of the model are assessed using the test set and cross-validation techniques.

An illustrative example of a hypothetical QSPR model for predicting a property of this compound and its analogues is presented in the table below.

| Compound Name | Analogue Type | Experimental Property (Y) | Calculated Descriptor 1 (X1) | Calculated Descriptor 2 (X2) | Predicted Property (Y_pred) |

| This compound | Parent | 5.2 | 1.8 | 3.5 | 5.1 |

| (Cyclobutyloxymethyl)benzene | Cycloalkyl Analogue | 4.8 | 1.5 | 3.2 | 4.7 |

| (Cyclohexyloxymethyl)benzene | Cycloalkyl Analogue | 5.5 | 2.1 | 3.8 | 5.4 |

| Benzyl (B1604629) methyl ether | Alkyl Analogue | 4.1 | 1.1 | 2.5 | 4.0 |

| Benzyl ethyl ether | Alkyl Analogue | 4.4 | 1.3 | 2.8 | 4.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

A well-validated QSPR model can be a powerful tool for predicting the reactivity and understanding the interaction mechanisms of this compound and its analogues without the need for extensive laboratory experiments. nih.gov

Predicting Reactivity:

The reactivity of a molecule is closely linked to its electronic structure. QSPR models can be developed to predict various parameters related to reactivity, such as:

Rate constants of chemical reactions: By correlating descriptors that encode electronic and steric effects with experimentally determined reaction rates, QSPR models can predict how quickly a compound will react under specific conditions.

Activation energies: Quantum-chemical descriptors like the HOMO-LUMO gap can be used to predict the energy barrier for a reaction to occur.

Susceptibility to metabolic transformation: In a biological context, QSPR models can predict the likelihood of a molecule being metabolized by enzymes like cytochrome P450. researchgate.net Descriptors related to electronic properties and steric accessibility can indicate which sites on the molecule are most prone to enzymatic attack. researchgate.net

For this compound, a QSPR model could predict its susceptibility to oxidation at the benzylic position or the ether linkage, which are common sites of metabolic activity for similar compounds.

Understanding Interaction Mechanisms:

QSPR models can also provide insights into how molecules interact with other chemical species or biological targets. By analyzing the descriptors that are most influential in the QSPR model, researchers can infer the types of interactions that are important for a particular property.

For example, if a QSPR model for the binding affinity of this compound analogues to a specific receptor shows a strong dependence on descriptors related to hydrophobicity and molecular shape, it would suggest that hydrophobic interactions and steric complementarity are key drivers of the binding process.

The table below provides a hypothetical example of how QSPR models could be used to predict the reactivity of this compound and its analogues.

| Compound Name | Predicted Reactivity Parameter (e.g., log k) | Key Descriptor 1 (e.g., HOMO Energy) | Key Descriptor 2 (e.g., Steric Hindrance) | Inferred Interaction Mechanism |

| This compound | 2.5 | -5.8 eV | Moderate | Electron donation from the benzene ring and moderate steric access to the reactive site. |

| (Cyclobutyloxymethyl)benzene | 2.3 | -5.9 eV | Low | Similar electronic effects to the parent compound but with less steric hindrance. |

| (Cyclohexyloxymethyl)benzene | 2.1 | -5.7 eV | High | Increased steric bulk from the cyclohexyl group hinders the approach of reactants. |

| 4-Nitrothis compound | 1.5 | -6.5 eV | Moderate | The electron-withdrawing nitro group deactivates the benzene ring towards electrophilic attack. |

| 4-Methoxythis compound | 3.1 | -5.2 eV | Moderate | The electron-donating methoxy (B1213986) group activates the benzene ring. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Applications of Cyclopentyloxymethyl Benzene in Organic Synthesis and Materials Science

(Cyclopentyloxymethyl)benzene as a Versatile Synthetic Intermediate

In the realm of organic synthesis, the utility of a compound is often determined by its ability to act as an intermediate—a molecular stepping stone towards the creation of more complex molecules. The structure of this compound suggests its potential in this role, particularly due to the presence of the benzyl (B1604629) ether linkage.

While specific examples of this compound as a precursor in the synthesis of complex organic architectures are not extensively documented, the benzyl ether group is a well-established protecting group for alcohols in multi-step organic synthesis. Protecting groups are essential for masking a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule.

The general strategy for using a benzyl ether as a protecting group involves:

Protection: An alcohol is converted to a benzyl ether, in this case, the formation of a structure analogous to this compound.

Transformation: Chemical modifications are carried out on other parts of the molecule.

Deprotection: The benzyl ether is cleaved to regenerate the original alcohol.

This strategy allows for the selective transformation of multifunctional molecules, a key process in the synthesis of complex natural products and pharmaceuticals. The stability of the benzyl ether group to a wide range of reaction conditions, coupled with its relatively straightforward removal by hydrogenolysis, makes it a valuable tool for synthetic chemists.

Table 1: General Properties of Benzyl Ethers as Protecting Groups

| Property | Description |

| Stability | Generally stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. |

| Cleavage Conditions | Typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and selective method. |

| Advantages | Robustness, ease of introduction and removal, and the formation of a neutral byproduct (toluene) upon cleavage. |

| Limitations | Not compatible with reactions that employ catalytic hydrogenation for other purposes within the synthetic route. |

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. While there is no specific information detailing the use of this compound as a direct building block for heterocyclic compounds, its structural components could theoretically be incorporated into such systems.

For example, the benzene (B151609) ring of this compound could be functionalized and then used in cyclization reactions to form heterocyclic systems. The cyclopentyloxy group could influence the reactivity and physical properties of the resulting heterocyclic compound. However, without specific research data, this remains a theoretical application.

Role of this compound in Polymer Chemistry and Functional Materials

The incorporation of specific molecular fragments into polymers can be a powerful strategy for tuning their properties and creating functional materials. The bulky and somewhat flexible cyclopentyloxy group, combined with the aromatic benzyl unit, makes this compound an interesting candidate for use in polymer science.

There is currently no available research to suggest that this compound is used as a monomer in polymerization reactions. To act as a monomer, a molecule typically needs to possess at least two reactive functional groups that can link together to form a polymer chain. This compound in its native form does not have these features.

However, it is conceivable that derivatives of this compound, functionalized with polymerizable groups such as vinyl, acrylate, or epoxide moieties, could be synthesized. Such monomers could then be polymerized to create polymers with pendant (Cyclopentyloxymethyl) groups. These bulky side chains would likely impact the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength.

As a polymer modifier, this compound could potentially be used as a plasticizer or a processing aid for certain polymers, although no such applications have been reported.

The incorporation of bulky side groups is a known strategy for modifying polymer properties. If monomers derived from this compound were to be used in polymer synthesis, the resulting polymers could exhibit a range of tunable properties.

Table 2: Potential Influence of (Cyclopentyloxymethyl) Side Groups on Polymer Properties

| Property | Potential Effect | Rationale |

| Glass Transition Temperature (Tg) | Increase | The bulky side groups could restrict chain mobility. |

| Solubility | Altered | The hydrophobic nature of the side group would affect solubility in different solvents. |

| Mechanical Properties | Modified | The presence of bulky groups could impact chain packing and intermolecular forces, affecting properties like stiffness and toughness. |

| Thermal Stability | Potentially enhanced | The aromatic benzyl group might contribute to increased thermal stability. |

These are projected effects based on general principles of polymer chemistry, as no specific data for polymers containing this compound is available.

This compound in the Development of Supramolecular Assemblies

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. These assemblies can have a wide range of applications, from drug delivery to catalysis.